molecular formula C23H18O4 B191206 Éter dibencílico de esculetina CAS No. 909-84-2

Éter dibencílico de esculetina

Número de catálogo B191206
Número CAS: 909-84-2
Peso molecular: 358.4 g/mol
Clave InChI: GTUPSBQDBMSQTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dibenzyloxycoumarin (6,7-DBC) is a naturally-occurring coumarin derivative that has been studied for a variety of applications in scientific research. It is a colorless, crystalline compound that is soluble in water, alcohol, and ether. It is most commonly used as a fluorescent dye and in the synthesis of other compounds. 6,7-DBC has been studied for its potential applications in biological studies, such as its use as a fluorescent marker for cell imaging. Additionally, it has been used in assays to detect the activity of enzymes and as a model compound to study enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

Gestión del estrés oxidativo

El éter dibencílico de esculetina exhibe propiedades antioxidantes significativas, las cuales son cruciales en el manejo de condiciones relacionadas con el estrés oxidativo. El estrés oxidativo está implicado en la patogénesis de varias enfermedades, incluyendo inflamación, artritis, cáncer, diabetes y enfermedad del hígado graso . La capacidad del compuesto para eliminar los radicales libres e inhibir el estrés oxidativo puede aprovecharse en el desarrollo de estrategias terapéuticas para estas condiciones.

Aplicaciones antiinflamatorias

El potencial antiinflamatorio del éter dibencílico de esculetina es notable, particularmente en el contexto de la artritis. Puede inhibir las vías inflamatorias clave, como las vías NF-κB y MPAK, y reducir la producción de citoquinas inflamatorias . Esto lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos antiinflamatorios con menos efectos secundarios en comparación con los tratamientos actuales.

Terapéutica del cáncer

Se ha demostrado que el éter dibencílico de esculetina suprime los factores de transcripción desregulados en las células cancerosas. Su doble modulación de la apoptosis y la influencia en la expresión genética lo convierten en una molécula valiosa para la investigación del cáncer, lo que podría conducir a nuevas terapias contra el cáncer .

Manejo de la diabetes

La influencia del compuesto en el índice glucémico lo convierte en un agente terapéutico potencial para el manejo de la diabetes. Al modular los niveles de azúcar en la sangre, el éter dibencílico de esculetina podría usarse para mejorar el control glucémico en pacientes diabéticos .

Tratamiento de los trastornos hepáticos

La fibrosis hepática, a menudo causada por la peroxidación lipídica y la disfunción de las enzimas antioxidantes, puede mitigarse mediante tratamientos que involucran el éter dibencílico de esculetina. Actúa sobre la vía PI3K/FoxO1, reduciendo la fibrosis hepática y mejorando la función hepática .

Farmacocinética y desarrollo de fármacos

Las propiedades farmacocinéticas del éter dibencílico de esculetina, como su absorción, distribución, metabolismo y excreción, son esenciales para el desarrollo de fármacos. Su estructura molecular, con dos grupos hidroxilo, aumenta su solubilidad y estabilidad, lo que lo convierte en un candidato adecuado para formular nuevos agentes farmacológicos .

Síntesis orgánica

En el campo de la química orgánica, el éter dibencílico de esculetina puede utilizarse como solvente y reactivo debido a su polaridad moderada y solubilidad. Es adecuado para diversas reacciones, incluyendo reacciones de Grignard, acilación de Friedel-Crafts y síntesis de éteres de Williamson .

Efectos neuroprotectores y vasoprotectores

El éter dibencílico de esculetina ha demostrado potencial en la provisión de efectos neuroprotectores y vasoprotectores. Esto abre vías para su aplicación en el tratamiento de trastornos neurológicos y enfermedades vasculares, donde la protección contra el daño oxidativo es crucial .

Direcciones Futuras

While specific future directions for 6,7-Dibenzyloxycoumarin were not found in the search results, research on coumarin derivatives is ongoing, with a focus on developing novel anticancer drugs and understanding their mechanisms of action .

Mecanismo De Acción

Target of Action

Esculetin dibenzyl ether, also known as 6,7-Dibenzyloxycoumarin or Esculetin dibenzylether, interacts with several targets. The top 10 targets for esculetin selected based on the degree value were AKR1B1, DAO, ESR1, PLK1, CA3, CA2, CCNE1, PRKN, HDAC2, and MAOA . These targets play crucial roles in various biological processes and diseases.

Mode of Action

Esculetin dibenzyl ether interacts with its targets, leading to various changes. For instance, it effectively increased the expression of protective enzyme quinone oxidoreductase 1 (NQO1) mediated by the Nrf2 nuclear accumulation at concentrations between 10 and 25 M in a dose-dependent manner .

Biochemical Pathways

Esculetin dibenzyl ether affects several biochemical pathways. It has been found to inhibit oxidative stress in pathological conditions . It also impacts the Leukotriene B4 synthesis, NF-κB and MPAK pathway activation, and inflammatory cytokine production, which are the main causes of bone and joint deterioration in arthritis .

Pharmacokinetics

The oral bioavailability of esculetin was shown by studies to be low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site .

Result of Action

Esculetin dibenzyl ether has a wide range of pharmacological activities. It exhibits antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected to be a therapeutic drug for specific disease indications, such as cancer, diabetes, atherosclerosis, Alzheimer’s disease (AD), Parkinson’s disease (PD), nonalcoholic fatty liver disease (NAFLD), and other diseases .

Action Environment

The action of Esculetin dibenzyl ether can be influenced by environmental factors. For instance, the speed of Cu(II) reduction by esculetin was found to be faster in the presence of malic acid . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Esculetin dibenzyl ether is expected to share some biochemical properties with its parent compound, Esculetin. Esculetin has been shown to interact with various enzymes, proteins, and other biomolecules . It has a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . The biochemical properties of Esculetin dibenzyl ether, however, may vary due to the addition of the dibenzyl ether group .

Cellular Effects

Studies on Esculetin have shown that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Esculetin has been shown to reduce lactate dehydrogenase (LDH) and ALT levels, as well as mitigate the oxidative stress of rat liver .

Molecular Mechanism

The molecular mechanism of action of Esculetin dibenzyl ether is not fully understood. It is likely to share some mechanisms with its parent compound, Esculetin. For instance, Esculetin has been shown to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on Esculetin have shown that it displays intestinal anti-inflammatory activity at a dose of 5mg/kg in a rat experimental model of inflammatory bowel disease .

Metabolic Pathways

It is known that the extensive glucuronidation is the main metabolic pathway of Esculetin, with C-7 phenolic hydroxyl being its major metabolic site .

Transport and Distribution

Studies on similar compounds suggest that it may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Based on the properties of similar compounds, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name

6,7-bis(phenylmethoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUPSBQDBMSQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238313
Record name Esculetin dibenzylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909-84-2
Record name 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esculetin dibenzylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esculetin dibenzylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-bis(phenylmethoxy)-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-Dibenzyloxycoumarin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DJ7GXA5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.